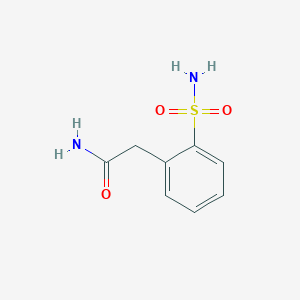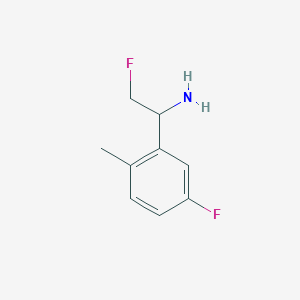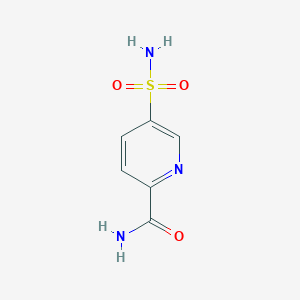
5-Sulfamoylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfamoylpyridine-2-carboxamide is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a pyridine ring, which is further substituted with a carboxamide group (-CONH2) at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylpyridine-2-carboxamide typically involves the introduction of the sulfamoyl group onto the pyridine ring followed by the formation of the carboxamide group. One common method involves the reaction of 5-aminopyridine-2-carboxamide with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Sulfamoylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Sulfamoylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminopyridine-2-carboxamide: Similar structure but lacks the sulfamoyl group.
Sulfanilamide: Contains a sulfonamide group but lacks the pyridine ring.
Pyridine-2-carboxamide: Similar structure but lacks the sulfamoyl group.
Uniqueness
5-Sulfamoylpyridine-2-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups on the pyridine ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H7N3O3S |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O3S/c7-6(10)5-2-1-4(3-9-5)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |
InChI-Schlüssel |
ASZAYKRQQHHSEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


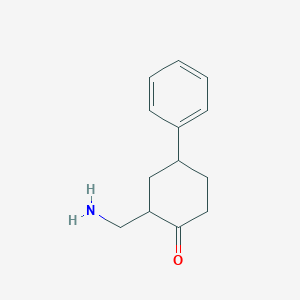
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)

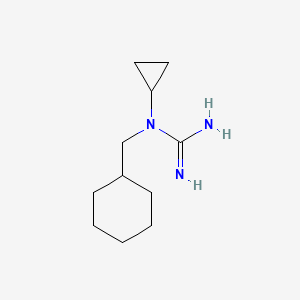
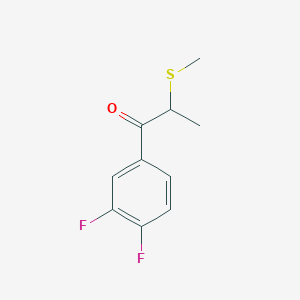

![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)

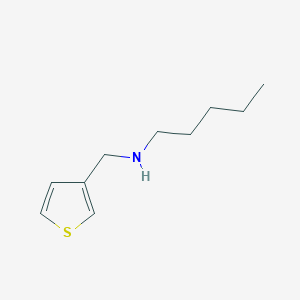
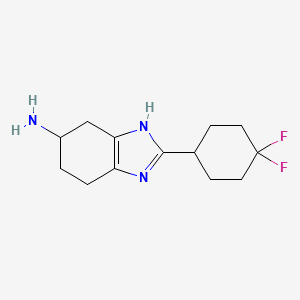
![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)

